![molecular formula C11H6N2O2S B3743801 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B3743801.png)
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile
Overview
Description
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is a heterocyclic compound that features a thiazolidine ring fused with a benzonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiazolidine and benzonitrile groups imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(2-bromoacetyl)benzonitrile with elemental sulfur and a suitable base, followed by cyclization to form the thiazolidine ring . The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The benzonitrile moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The choice of solvent and temperature can significantly influence the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzonitrile moiety .
Scientific Research Applications
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The benzonitrile moiety can also participate in various biochemical reactions, influencing cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and benzonitrile-containing molecules. Examples include:
Thiazolidine-2,4-dione: A related compound with similar structural features but different biological activities.
4-cyanobenzaldehyde: Another benzonitrile derivative with distinct chemical properties.
Uniqueness
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is unique due to the combination of the thiazolidine and benzonitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2S/c12-6-8-3-1-7(2-4-8)5-9-10(14)13-11(15)16-9/h1-5H,(H,13,14,15)/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOXLOJNXWPOJX-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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